c[L-Phe-D-pro-L-mTyr-D-trp]
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Overview
Description
The compound C[L-Phe-D-pro-L-mTyr-D-trp] is a macrocyclic tetrapeptide, which is a type of cyclic peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[L-Phe-D-pro-L-mTyr-D-trp] typically involves solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The process begins with the sequential addition of protected amino acids to a solid resin. After the linear peptide is assembled, it is cleaved from the resin and cyclized in solution to form the macrocyclic structure .
Industrial Production Methods
While specific industrial production methods for C[L-Phe-D-pro-L-mTyr-D-trp] This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C[L-Phe-D-pro-L-mTyr-D-trp]: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogens, nucleophiles, or other substituting agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
C[L-Phe-D-pro-L-mTyr-D-trp]: has several scientific research applications, including:
Mechanism of Action
The mechanism of action of C[L-Phe-D-pro-L-mTyr-D-trp] involves its interaction with specific molecular targets, such as opioid receptors. It exhibits kappa opioid receptor antagonism, which prevents stress-induced reinstatement of extinguished cocaine-conditioned place preference. This action is mediated through the binding of the compound to the receptor, inhibiting its activity and thereby exerting its effects .
Comparison with Similar Compounds
C[L-Phe-D-pro-L-mTyr-D-trp]: can be compared with other similar macrocyclic tetrapeptides, such as:
CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]): Exhibits different opioid activity profiles and is used to study the influence of stereochemistry on opioid activity.
C[L-Phe-D-pro-L-Tyr-D-trp]: Another similar compound with distinct binding affinities and biological activities.
The uniqueness of C[L-Phe-D-pro-L-mTyr-D-trp] lies in its specific structural configuration and its ability to interact with kappa opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C34H35N5O5 |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3S,6R,9S,12R)-3-benzyl-9-[(3-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C34H35N5O5/c40-24-11-6-10-22(16-24)18-27-31(41)36-28(19-23-20-35-26-13-5-4-12-25(23)26)32(42)38-29(17-21-8-2-1-3-9-21)34(44)39-15-7-14-30(39)33(43)37-27/h1-6,8-13,16,20,27-30,35,40H,7,14-15,17-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1 |
InChI Key |
NXAWTNITTPJQAL-RRGQHJHPSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC(=CC=C6)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC(=CC=C6)O |
Origin of Product |
United States |
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